N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves advanced chemical procedures that aim to achieve high yield and purity. For example, the synthesis of glycine and taurine conjugates of bile acids utilizes improved procedures based on peptide coupling reagents, achieving yields higher than 90% (K. Tserng, D. Hachey, P. Klein, 1977). Another approach involves the asymmetric synthesis and biological activity evaluation of substituted glycine, demonstrating the compound's potential for oral activity in animal models (I. Collado et al., 2004).
Molecular Structure Analysis
Understanding the molecular structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine and related compounds is crucial for their application. Techniques such as FT-IR, 1HNMR, and MS spectra are typically used to identify and characterize these compounds (Zhang Xiao, 2011).
Chemical Reactions and Properties
The chemical properties of compounds like N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine involve their reactivity and interactions with other substances. For instance, the synthesis and reactivity of thienopyridinones as cytoprotectants and inhibitors highlight the chemical versatility and potential therapeutic applications of similar compounds (H. Buchstaller et al., 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, play a significant role in the application of these compounds. For example, the synthesis and characterization of Chromium (III) complexes with amino acids demonstrate the importance of these properties in developing new supplements for diabetes mellitus patients (K. Budiasih et al., 2013).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity, stability, and degradation pathways of these compounds. The synthesis of compounds like N-(4-carbethoxy-4-substituted butyryl)-N-substituted glycines highlights the exploration of their inhibitory activity and potential pharmacological applications (Ch'en Ym, Cai Cy, Gong Ks, 1989).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Improved procedures for synthesizing glycine conjugates of certain acids using peptide coupling reagents have been developed, yielding high purity and yields over 90% (Tserng, Hachey, & Klein, 1977).
- Chemical Synthesis of Conjugates : The synthesis of 3beta,7beta-dihydroxy-5-cholen-24-oic acid, triply conjugated by sulfuric acid, N-acetylglucosamine, and glycine or taurine, has been reported. This synthesis relates to major metabolites of bile acid found in patients with Niemann-Pick disease type C1 (Iida et al., 2006).
Biological and Health-Related Aspects
- Glycine Metabolism and Health : Glycine, a simple nonessential amino acid, plays a crucial role in metabolism and health. It acts as a precursor for several key metabolites and is effective in improving health and treating various diseases and disorders, including cancer and metabolic disorders (Razak, Begum, Viswanath, & Rajagopal, 2017).
- Glycine in Diabetic Treatment : Glycine supplementation has shown potential in treating diabetic conditions. It was found to be effective in inhibiting aldose reductase enzyme activity in diabetic rats, indicating its therapeutic potential (Li, Zhang, & Shao, 2019).
- Glycine's Role in Nutrition and Metabolic Diseases : Glycine is involved in various metabolic pathways, including glutathione synthesis and regulation of one-carbon metabolism. Lower glycine levels are observed in obesity and type 2 diabetes, suggesting its potential therapeutic role (Alves, Bassot, Bulteau, Pirola, & Morio, 2019).
Cytotoxic and Antidiabetic Properties
- Cytotoxic Triterpenes : Compounds related to 3beta-trans-sinapoyloxylup-20(29)-en-28-ol have been isolated from certain plant extracts, showing cytotoxic properties against human cancer cell lines (Hwang et al., 2003).
- Antidiabetic Agent Synthesis : Studies have shown that modifying glucagon-like peptide-1 (GLP-1) with compounds like glycine can produce long-acting hypoglycemic agents, potentially useful in treating type 2 diabetes (Doyle et al., 2001).
Glycine's Role in Insulin Resistance
- Insulin Resistance and Metabolic Disorders : Glycine levels are significantly altered in individuals with insulin resistance and type 2 diabetes, highlighting its role in metabolic processes and potential in therapeutic interventions (Palmer et al., 2015).
properties
IUPAC Name |
2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H51NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938555 | |
Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine | |
CAS RN |
174740-40-0 | |
Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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